molecular formula C11H9F3N4OS2 B2359430 2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-34-0

2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2359430
CAS No.: 478045-34-0
M. Wt: 334.34
InChI Key: FNBXLDWDJFHIQX-UHFFFAOYSA-N
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Description

The compound “2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

1. Anticancer Properties

The pharmacophore hybridization approach, involving compounds like 2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, is employed in the design of drug-like small molecules with anticancer properties. A study by Yushyn et al. (2022) proposed a cost-effective synthesis of a related molecule, highlighting its potential in anticancer applications, particularly through in vitro "60 lines screening" following the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).

2. Enzyme Inhibition for Therapeutic Purposes

Compounds structurally similar to this compound have been explored for their role as enzyme inhibitors. Shukla et al. (2012) discussed the synthesis of BPTES analogs, where one of the analogs demonstrated similar potency to BPTES in inhibiting kidney-type glutaminase (GLS) and showed promise in reducing the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

3. Synthesis and Antibacterial Activity

Lalezari and Sharghi (1966) synthesized various compounds, including those similar to the subject molecule, demonstrating antibacterial activity against Staphylococcus aureus. This highlights the potential use of such compounds in developing new antibacterial agents (Lalezari & Sharghi, 1966).

4. Structural Modifications for Medical Applications

Sokolov and Aksinenko (2012) proposed a method for modifying a medical product, acetazolamide, by interacting with derivatives structurally akin to this compound, indicating the versatility and potential medical applications of such compounds (Sokolov & Aksinenko, 2012).

Future Directions

The future directions for research on this compound and its derivatives could include further exploration of their pharmacological activities, development of new synthesis methods, and investigation of their mechanisms of action .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS2/c12-11(13,14)9-17-18-10(21-9)16-8(19)5-20-7-4-2-1-3-6(7)15/h1-4H,5,15H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXLDWDJFHIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)NC2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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